4-(2-Oxochromen-3-yl)benzenesulfinate

Description

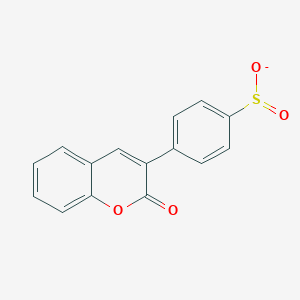

4-(2-Oxochromen-3-yl)benzenesulfinate is a sulfinate derivative featuring a coumarin (2-oxochromene) moiety linked to a benzenesulfinate group. This compound combines the redox-active sulfinate functionality with the photophysical and pharmacological properties of coumarins, making it a candidate for applications in catalysis, materials science, and medicinal chemistry. Its structure enables participation in cross-coupling reactions, sulfonylation processes, and interactions with biological targets .

Properties

CAS No. |

6424-78-8 |

|---|---|

Molecular Formula |

C15H9O4S- |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

4-(2-oxochromen-3-yl)benzenesulfinate |

InChI |

InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1 |

InChI Key |

SAZVOCMBQRQZKG-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Benzenesulfinate (NaSO₂Ph)

Structure : Lacks the coumarin moiety, consisting of a simple sulfinate group attached to benzene.

Reactivity :

- Widely used in C–S coupling reactions. For example, in Ni-catalyzed cross-couplings, NaSO₂Ph reacts with aryl halides to form sulfones. However, homogeneous catalysts often require higher loadings (e.g., 5 mol% Ni) compared to coumarin-containing systems .

- In copper(I)-catalyzed sulfonylations, NaSO₂Ph acts as a sulfinate intermediate, as demonstrated in reactions with 4-iodotoluene .

Applications : Primarily in sulfone synthesis and as a sulfonylating agent.

Methyl 4-(Phenylsulfonyl)benzoate

Structure : Contains a phenylsulfonyl group attached to a benzoate ester.

Reactivity :

- Synthesized via Ni@Bpy-sp2c-COF-catalyzed C–S coupling of methyl 4-iodobenzoate with sodium benzenesulfinate. The coumarin-free system achieved 94% yield under photocatalytic conditions with 0.45 mol% Ni loading, outperforming homogeneous catalysts .

Applications : Intermediate in organic synthesis, particularly for sulfone-based polymers or pharmaceuticals.

4-((3-(Ethoxycarbonyl)-1-methyl-1H-indol-2-yl)methyl)benzenesulfinate

Structure : Features an indole-ester substituent instead of coumarin.

Bioactivity :

- Exhibits antiviral activity against hepatitis C virus (HCV) in Huh-7.5 cells at low concentrations, attributed to the indole moiety’s ability to disrupt viral replication .

Comparison : The coumarin group in 4-(2-Oxochromen-3-yl)benzenesulfinate may offer enhanced photostability or fluorescence properties compared to indole derivatives, though direct biological data for the coumarin analog is lacking .

Catalytic Performance and Reaction Efficiency

A comparative analysis of sulfinate derivatives in cross-coupling reactions is summarized below:

Key Findings :

- The coumarin-based sulfinate’s conjugated system could enhance light absorption in photocatalytic reactions, similar to the π-conjugated frameworks in Ni@Bpy-sp2c-COF .

- Sodium benzenesulfinate requires stoichiometric additives (e.g., ligands) for optimal performance, whereas coumarin derivatives might enable ligand-free catalysis due to inherent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.